2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride
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Overview
Description
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position, a propoxy group at the fifth position, and a hydroxyl group at the fourth position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(Chloromethyl)pyridine.
Substitution Reaction: The next step involves the substitution of the hydroxyl group at the fourth position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group at the second position can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of corresponding ketones or aldehydes.
Reduction Reactions: Formation of corresponding alcohols or amines.
Scientific Research Applications
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the hydroxyl and propoxy groups, making it less versatile in chemical reactions.
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine: Similar structure but with different substituents, leading to different chemical properties and reactivity.
2-(Chloromethyl)-4-methoxypyridine: Lacks the propoxy group, resulting in different chemical behavior.
Uniqueness
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride is unique due to the presence of both hydroxyl and propoxy groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific research applications and industrial processes .
Properties
IUPAC Name |
2-(chloromethyl)-5-propoxy-1H-pyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-2-3-13-9-6-11-7(5-10)4-8(9)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLAYGTEBPWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CNC(=CC1=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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